Miro1 Reducer
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Overview
Description
Preparation Methods
The synthesis of Miro1 Reducer involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoroaniline and 4-aminophenylurea.
Reaction Conditions: The 3-fluoroaniline is reacted with 4-aminophenylurea under controlled conditions to form the intermediate compound.
Final Product Formation: The intermediate is then reacted with 6-(1H-imidazol-1-yl)-4-pyrimidinamine to form the final product, N-(3-Fluorophenyl)-N’-[4-[[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino]phenyl]urea hydrochloride.
Industrial production methods for this compound are not widely documented, but the synthesis typically involves large-scale reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Miro1 Reducer undergoes several types of chemical reactions:
Reduction: The compound promotes the proteasomal degradation of Miro1, effectively reducing its levels in cells.
Substitution: The synthesis involves substitution reactions where functional groups are replaced to form the final product.
Common reagents used in these reactions include 3-fluoroaniline, 4-aminophenylurea, and 6-(1H-imidazol-1-yl)-4-pyrimidinamine. The major product formed from these reactions is N-(3-Fluorophenyl)-N’-[4-[[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino]phenyl]urea hydrochloride .
Scientific Research Applications
Miro1 Reducer has several scientific research applications:
Parkinson’s Disease: It reduces Miro1 levels in fibroblasts from Parkinson’s disease patients, rescuing age-dependent neuronal loss and prolonging lifespan in fly models.
Cancer Research: The compound has been shown to suppress tumor growth in cancer-associated fibroblasts by promoting the degradation of Miro1.
Neuroscience: This compound is used to study mitochondrial dynamics and its role in neurodegenerative diseases.
Mechanism of Action
Miro1 Reducer promotes the proteasomal degradation of Miro1, a mitochondrial Rho GTPase involved in mitochondrial motility and health. By reducing Miro1 levels, the compound facilitates the clearance of damaged mitochondria via mitophagy, thereby protecting cells from stress-induced degeneration .
Comparison with Similar Compounds
Miro1 Reducer is unique in its ability to specifically target and degrade Miro1 without affecting related proteins like Mitofusin. Similar compounds include:
Mitofusin Inhibitors: These compounds target Mitofusin proteins involved in mitochondrial fusion.
Parkin Activators: These compounds promote the clearance of damaged mitochondria by activating the Parkin protein.
This compound stands out due to its specificity for Miro1 and its potential therapeutic applications in neurodegenerative diseases and cancer .
Properties
Molecular Formula |
C20H17ClFN7O |
---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea;hydrochloride |
InChI |
InChI=1S/C20H16FN7O.ClH/c21-14-2-1-3-17(10-14)27-20(29)26-16-6-4-15(5-7-16)25-18-11-19(24-12-23-18)28-9-8-22-13-28;/h1-13H,(H,23,24,25)(H2,26,27,29);1H |
InChI Key |
UKXRHSHXZHFFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4.Cl |
Origin of Product |
United States |
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